molecular formula C8H8BrNO3 B12510779 Ethyl 6-bromo-2-hydroxynicotinate

Ethyl 6-bromo-2-hydroxynicotinate

Cat. No.: B12510779
M. Wt: 246.06 g/mol
InChI Key: FDWNEMZMCSKDJA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic organic compound that features a bromine atom, a carbonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate typically involves the bromination of ethyl 2-oxo-1H-pyridine-3-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of ethyl 6-bromo-2-hydroxy-1H-pyridine-3-carboxylate.

    Oxidation: Formation of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-oxo-1H-pyridine-3-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 6-chloro-2-oxo-1H-pyridine-3-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 6-fluoro-2-oxo-1H-pyridine-3-carboxylate: The presence of a fluorine atom can enhance its stability and alter its electronic properties.

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate stands out due to the unique reactivity imparted by the bromine atom, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(9)10-7(5)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

FDWNEMZMCSKDJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)Br

Origin of Product

United States

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